2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2S/c1-13-6-5-8-14(10-13)20-26-21(31-28-20)18-19(24)29(27-22(18)32-2)12-17(30)25-11-15-7-3-4-9-16(15)23/h3-10H,11-12,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFSIYXHHFPNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic molecule that integrates multiple functional groups, including an amine, oxadiazole, pyrazole, and chlorophenyl moieties. This structural complexity suggests a variety of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 456.5 g/mol. The presence of various functional groups allows for diverse interactions with biological targets, which may lead to significant therapeutic effects.
Biological Activities
Research indicates that compounds similar to 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide exhibit a range of biological activities:
-
Anticancer Properties :
- Compounds containing oxadiazole and pyrazole scaffolds have shown potential in inhibiting cancer cell proliferation by targeting various enzymes and growth factors such as telomerase and topoisomerase .
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound are still limited.
-
Anti-inflammatory Effects :
- Derivatives of pyrazole are known for their anti-inflammatory properties. The presence of the methylsulfanyl group in this compound could enhance its anti-inflammatory activity by modulating inflammatory pathways .
-
Analgesic Activity :
- Similar compounds have been reported to possess analgesic properties, indicating that this compound may also provide pain relief through its interaction with pain pathways .
The exact mechanisms through which 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to pain and inflammation.
Research Findings
A review of literature reveals several studies focusing on structurally related compounds:
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives containing oxadiazole and pyrazole scaffolds exhibit significant anticancer properties.
Mechanism of Action :
Compounds similar to this target molecule have been shown to inhibit key enzymes involved in tumor growth, such as telomerase and topoisomerase, which are crucial for cancer cell survival and replication.
Case Studies :
In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, a study highlighted that specific derivatives led to a substantial decrease in cell viability in breast cancer cell lines, suggesting potential for development as anticancer agents .
Anti-inflammatory Effects
The presence of the pyrazole moiety is linked to anti-inflammatory activity.
Research Findings :
Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .
Clinical Relevance :
This activity positions these compounds as potential candidates for treating conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial effects.
Antimicrobial Studies :
Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships (SAR) is critical for optimizing the biological activity of this compound.
| Functional Group | Activity | Notes |
|---|---|---|
| Oxadiazole | Anticancer | Inhibits tumor growth |
| Pyrazole | Anti-inflammatory | Reduces cytokine production |
| Acetamide | Solubility | Enhances bioavailability |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Oxadiazole vs. Triazole Cores :
- The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may confer stronger hydrogen-bonding interactions compared to triazole derivatives (e.g., ), which exhibit anti-exudative activity via sulfanyl-acetamide side chains. The oxadiazole’s rigidity could enhance target selectivity, as seen in FLAP inhibitors like BI 665915 .
- Triazole analogs () show broader anti-inflammatory effects but lower metabolic stability due to the furan substituent’s susceptibility to oxidation.
Substituent Effects: 3-Methylphenyl vs. -SMe (Pyrazole) vs. -CN (Pyrazole): The methylsulfanyl group in the target compound offers moderate electron-donating effects, stabilizing the pyrazole ring. In contrast, cyano-substituted pyrazoles () exhibit stronger electron-withdrawing properties, favoring insecticidal activity .
Acetamide Side Chain :
- The 2-chlorobenzyl group in the target compound and analogs likely enhances binding to hydrophobic pockets in target enzymes, similar to BI 665915’s pyrimidinyl-acetamide moiety .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, with key steps including cyclization of oxadiazole and pyrazole moieties, followed by sulfanylation and acetylation. A common method refluxes equimolar reactants (e.g., substituted oxazolones and triazole derivatives) at 150°C using pyridine and Zeolite (Y-H) as catalysts . Solvent choice (e.g., ethanol for recrystallization) and purification via chromatography are critical for achieving >80% purity. For analogs, triethylamine in dioxane with chloroacetyl chloride has been used for acetamide formation .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) is essential for confirming the pyrazole, oxadiazole, and acetamide linkages. Infrared (IR) spectroscopy identifies functional groups like sulfanyl (C-S stretch at ~600–700 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in analogs .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar triazole-oxadiazole hybrids exhibit antiproliferative activity (IC₅₀: 5–20 µM in cancer cell lines) and antimicrobial effects (MIC: 8–32 µg/mL against S. aureus and E. coli). The methylsulfanyl group may enhance membrane permeability, while the 2-chlorophenyl moiety contributes to target binding .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| 3-Methylphenyl on oxadiazole | Enhances lipophilicity and target affinity (e.g., kinase inhibition) | |
| Methylsulfanyl on pyrazole | Improves metabolic stability but may reduce solubility in polar solvents | |
| 2-Chlorophenyl acetamide | Increases cytotoxicity via π-π stacking with hydrophobic enzyme pockets |
Replacing the methylsulfanyl with hydrophilic groups (e.g., hydroxyl) or modifying the chlorophenyl substituent could balance potency and pharmacokinetics .
Q. What computational strategies are recommended for mechanistic studies?
Quantum chemical calculations (e.g., DFT) model reaction pathways for oxadiazole formation, while molecular docking predicts binding to targets like EGFR or PARP. Machine learning algorithms (e.g., Random Forest) analyze SAR datasets to prioritize analogs for synthesis .
Q. How should researchers resolve contradictions in biological data across studies?
Discrepancies in IC₅₀ values (e.g., ±5 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using controls like doxorubicin for cytotoxicity and validate via orthogonal assays (e.g., Western blot for apoptosis markers). Cross-reference with PubChem data on analogs to identify outliers .
Q. What strategies mitigate solubility challenges during purification?
Co-solvents (e.g., DMF/ethanol mixtures) improve solubility of sulfanyl-acetamide intermediates. For recrystallization, gradient cooling (60°C → 4°C) reduces impurity carryover. Reverse-phase HPLC with C18 columns achieves >95% purity for polar derivatives .
Q. How does the compound’s stability vary under physiological conditions?
The methylsulfanyl group is prone to oxidation in serum (t₁/₂: ~4–6 hours). Stabilization strategies include nanoencapsulation (e.g., PLGA nanoparticles) or substituting with trifluoromethyl groups. Accelerated stability studies (40°C/75% RH for 30 days) monitor degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
